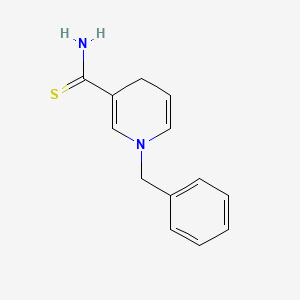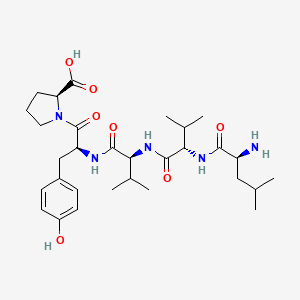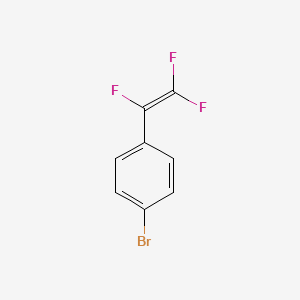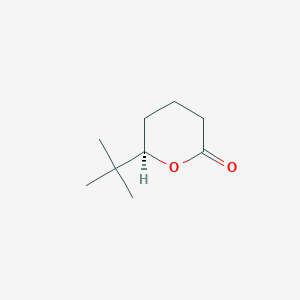
(6R)-6-tert-Butyloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-6-tert-Butyloxan-2-one is a chiral lactone compound with a unique structure that includes a tert-butyl group attached to the oxan-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-tert-Butyloxan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a tert-butyl-substituted hydroxy acid with an acid catalyst can lead to the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents to minimize side reactions.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-6-tert-Butyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones depending on the reagent used.
Aplicaciones Científicas De Investigación
(6R)-6-tert-Butyloxan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving lactones.
Industry: Used in the production of fine chemicals and as a building block for polymers.
Mecanismo De Acción
The mechanism by which (6R)-6-tert-Butyloxan-2-one exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate that undergoes transformation by the enzyme. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(6S)-6-tert-Butyloxan-2-one: The enantiomer of (6R)-6-tert-Butyloxan-2-one, which may have different reactivity and biological activity.
Other tert-butyl-substituted lactones: Compounds with similar structures but different substituents can provide insights into the unique properties of this compound.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the tert-butyl group, which can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Número CAS |
159454-48-5 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
(6R)-6-tert-butyloxan-2-one |
InChI |
InChI=1S/C9H16O2/c1-9(2,3)7-5-4-6-8(10)11-7/h7H,4-6H2,1-3H3/t7-/m1/s1 |
Clave InChI |
GTHUUTXARFEPET-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1CCCC(=O)O1 |
SMILES canónico |
CC(C)(C)C1CCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


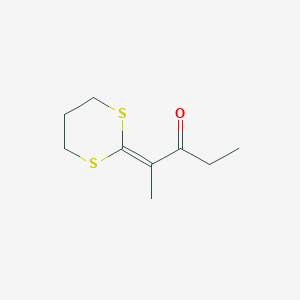

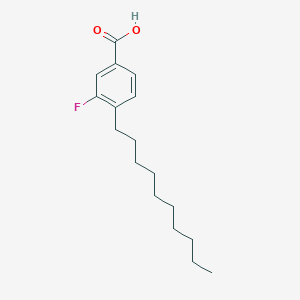
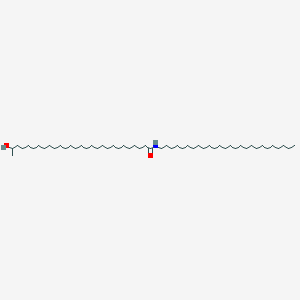
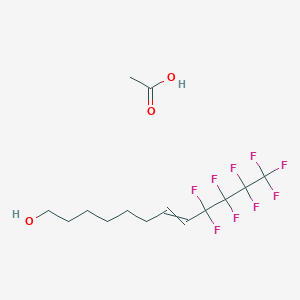
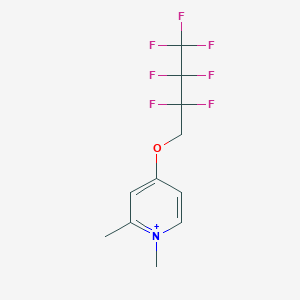
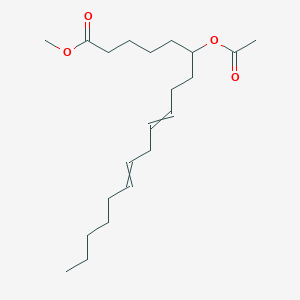
![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)

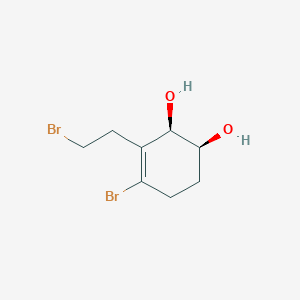
![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
